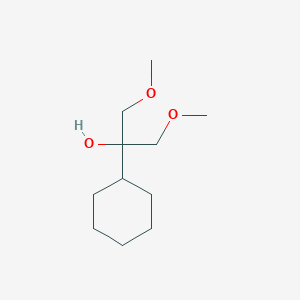
2-Cyclohexyl-1,3-dimethoxy-2-propanol
Descripción general
Descripción
2-Cyclohexyl-1,3-dimethoxy-2-propanol is a chemical compound with the molecular formula C11H22O3 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyl-1,3-dimethoxy-2-propanol consists of 11 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 202.29 g/mol.Aplicaciones Científicas De Investigación
Synthesis of Benzamide Compounds
2-Cyclohexyl-1,3-dimethoxy-2-propanol: can be used in the synthesis of novel benzamide compounds, which are significant due to their wide range of biological activities. These activities include antioxidant, antibacterial, antifungal, and potential drug applications . The compound’s structure allows for the creation of various derivatives, which can be tailored for specific functions in medical and industrial applications.
Antioxidant Activity
The compound’s derivatives have shown promising results in in vitro studies for antioxidant activities. This includes total antioxidant capacity, free radical scavenging, and metal chelating activities . These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.
Antibacterial and Antifungal Applications
Benzamide derivatives synthesized from 2-Cyclohexyl-1,3-dimethoxy-2-propanol have been tested against various gram-positive and gram-negative bacteria, showing effective growth inhibitory activity . This suggests potential for developing new antibacterial and antifungal agents, which is particularly important in the face of rising antibiotic resistance.
Potential Drug Discovery
The structural versatility of 2-Cyclohexyl-1,3-dimethoxy-2-propanol makes it a valuable starting point for drug discovery. Its derivatives can be designed to interact with specific biological targets, which is a critical step in the development of new medications for various diseases .
Industrial Applications
Beyond its medical applications, 2-Cyclohexyl-1,3-dimethoxy-2-propanol and its derivatives can be utilized in industrial sectors such as plastics, rubber, and paper industries. These compounds can serve as intermediates in the synthesis of materials with desired properties .
Agricultural Chemicals
The compound’s derivatives may also find applications in agriculture, where they can be used to synthesize chemicals that protect crops from pests and diseases or enhance growth and yield .
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1,3-dimethoxy-2-propanol is not clear as it is primarily used for research purposes.
Safety and Hazards
The safety data sheet for 1,3-Dimethoxy-2-propanol indicates that it is a flammable liquid and vapor. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, it should be washed off with soap and plenty of water .
Propiedades
IUPAC Name |
2-cyclohexyl-1,3-dimethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUYUXHPRSLWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1,3-dimethoxy-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)
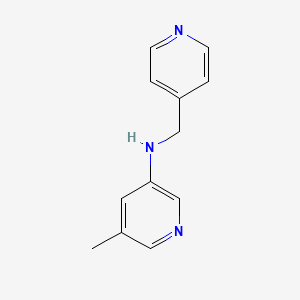
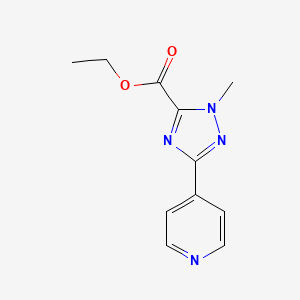

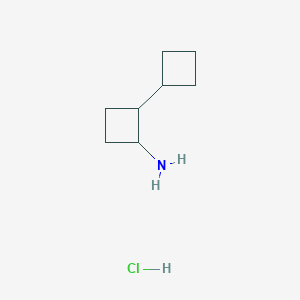

![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)
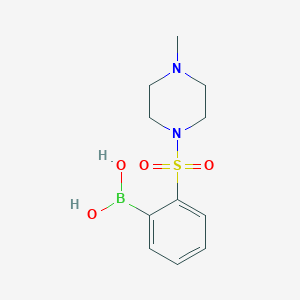
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)


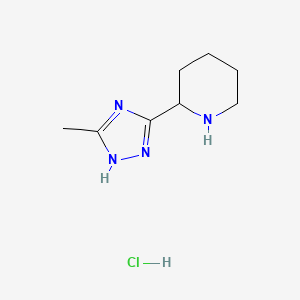
![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)